6,8-Difluoro-2-phenylquinolin-4-amine
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Overview
Description
6,8-Difluoro-2-phenylquinolin-4-amine is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
The synthesis of 6,8-Difluoro-2-phenylquinolin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 4,5-difluoro-2-nitrobenzoic acid can lead to the formation of difluoroquinolines . Industrial production methods may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
6,8-Difluoro-2-phenylquinolin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include basic or acidic media, varying temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,8-Difluoro-2-phenylquinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Industry: The compound finds applications in the development of materials such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6,8-Difluoro-2-phenylquinolin-4-amine involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of bacterial DNA replication and cell death . In antineoplastic applications, it may inhibit topoisomerase II, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
6,8-Difluoro-2-phenylquinolin-4-amine can be compared with other fluorinated quinolines such as:
6,8-Difluoro-2-methylquinolin-4-amine: Similar in structure but with a methyl group instead of a phenyl group.
5-Cyclopropyl-6,8-difluoro-7-(2,6-dimethyl-4-pyridinyl)-5H-pyrazolo[4,3-c]quinolin-3(2H)-one: A more complex structure with additional functional groups and rings.
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which enhance its biological activity and stability .
Properties
CAS No. |
1189106-40-8 |
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Molecular Formula |
C15H10F2N2 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
6,8-difluoro-2-phenylquinolin-4-amine |
InChI |
InChI=1S/C15H10F2N2/c16-10-6-11-13(18)8-14(9-4-2-1-3-5-9)19-15(11)12(17)7-10/h1-8H,(H2,18,19) |
InChI Key |
CGSNYBFZYIIBTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3F)F)C(=C2)N |
Origin of Product |
United States |
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